3-Methylsulfanyl-2-sulfanylpropan-1-ol
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Overview
Description
3-Methylsulfanyl-2-sulfanylpropan-1-ol, also known by its IUPAC name 2-mercapto-3-(methylthio)propan-1-ol, is an organic compound with the molecular formula C4H10OS2 and a molecular weight of 138.24 g/mol . This compound is characterized by the presence of both a thiol (-SH) and a methylthio (-SCH3) group attached to a propane backbone.
Scientific Research Applications
3-Methylsulfanyl-2-sulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its thiol groups which can act as antioxidants.
Mechanism of Action
The mechanism of action for “3-Methylsulfanyl-2-sulfanylpropan-1-ol” is not specified in the search results. This could be due to the compound being used primarily for research purposes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-2-sulfanylpropan-1-ol typically involves the reaction of 3-chloro-2-methylthio-1-propanol with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by a thiol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar nucleophilic substitution reactions, optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-2-sulfanylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The thiol and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) and bases like sodium hydroxide (NaOH) are commonly used.
Major Products
Oxidation: Formation of disulfides such as 3,3’-dithiobis(2-methylthio-1-propanol).
Reduction: Formation of simpler thiols.
Substitution: Formation of various substituted propanols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the methylthio group.
3-Mercaptopropionic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Thioglycerol: Contains three hydroxyl groups and one thiol group.
Uniqueness
3-Methylsulfanyl-2-sulfanylpropan-1-ol is unique due to the presence of both a thiol and a methylthio group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
3-methylsulfanyl-2-sulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOARRLYSDKHRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219519-49-0 |
Source
|
Record name | 3-(methylsulfanyl)-2-sulfanylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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